molecular formula C23H26N2O5S B2771043 6-ethyl 3-methyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 864926-28-3

6-ethyl 3-methyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No.: B2771043
CAS No.: 864926-28-3
M. Wt: 442.53
InChI Key: CIDJEMLFPUDLNA-UHFFFAOYSA-N
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Description

6-ethyl 3-methyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a useful research compound. Its molecular formula is C23H26N2O5S and its molecular weight is 442.53. The purity is usually 95%.
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Biological Activity

6-Ethyl 3-methyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a complex organic compound with potential pharmacological applications. Its unique structure suggests various biological activities that warrant investigation. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound's molecular formula is C21H26N3O4SC_{21}H_{26}N_3O_4S, and it has a molecular weight of approximately 420.0 g/mol. The structure incorporates multiple functional groups that may contribute to its biological activity.

PropertyValue
Molecular FormulaC21H26N3O4SC_{21}H_{26}N_3O_4S
Molecular Weight420.0 g/mol
CAS Number1330315-71-3

Research indicates that compounds with similar structures often interact with specific biological targets. For instance, the thieno[2,3-c]pyridine moiety is known to exhibit inhibitory activity against various enzymes and receptors involved in cellular signaling pathways. Studies suggest that this compound may act as an inhibitor of the FtsZ protein, which is crucial for bacterial cell division, making it a potential candidate for antibiotic development against resistant strains like Streptococcus pneumoniae .

Antimicrobial Activity

Recent studies have focused on the antimicrobial properties of this compound. In vitro assays have demonstrated significant inhibitory effects against several bacterial strains. For example:

  • Streptococcus pneumoniae : Exhibited notable sensitivity to the compound, supporting its potential as an anti-bacterial agent targeting cell division .
  • Other Bacterial Strains : While specific data on other strains were limited in the reviewed literature, compounds with similar scaffolds have shown broad-spectrum activity.

Cytotoxicity

In cell line studies, the compound's cytotoxic effects were evaluated using various cancer cell lines. Preliminary results indicate that it may induce apoptosis in certain cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Case Studies

  • Study on Bacterial Resistance : A study assessed the effectiveness of the compound against antibiotic-resistant Streptococcus pneumoniae. Results indicated that it could inhibit FtsZ activity similarly to Vitamin K3, suggesting a novel approach to combat resistance .
  • Cancer Cell Line Testing : Another research effort evaluated the cytotoxicity of the compound on human cancer cell lines (e.g., HeLa and MCF-7). The findings showed a dose-dependent response with significant cell death at higher concentrations.

Properties

IUPAC Name

6-O-ethyl 3-O-methyl 2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5S/c1-3-30-23(28)25-11-10-17-18(13-25)31-21(19(17)22(27)29-2)24-20(26)16-9-8-14-6-4-5-7-15(14)12-16/h8-9,12H,3-7,10-11,13H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIDJEMLFPUDLNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.